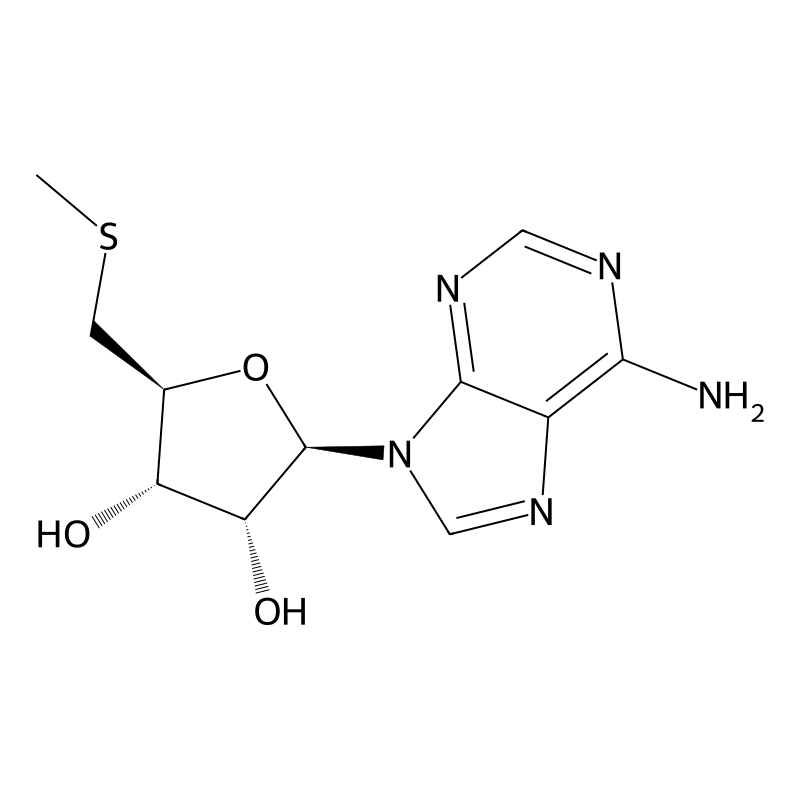

5'-S-methyl-5'-thioadenosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for Studying Enzyme Activity

- MTAP Specificity and Kinetics: Researchers use MTA as a substrate to investigate the specific activity and kinetic properties of 5'-methylthioadenosine phosphorylase (MTAP). MTAP is an enzyme encoded by a tumor suppressor gene and plays a role in the S-adenosylmethionine (AdoMet) and methionine salvage pathways []. By studying how MTA interacts with MTAP, scientists gain insights into the enzyme's function and potential therapeutic targets in cancer [].

Bacterial Quorum Sensing

- Bacterial Communication: MTA serves as a substrate for enzymes involved in bacterial communication pathways known as quorum sensing. One such enzyme is 5'-Methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) []. By studying how MTA interacts with MTAN and other enzymes in this pathway, researchers can understand how bacteria communicate and regulate group behaviors, potentially leading to novel strategies for controlling bacterial infections [].

5'-S-methyl-5'-thioadenosine is a sulfur-containing nucleoside derived from adenosine, characterized by the substitution of the hydroxy group at the 5' position with a methylthio group. This compound is classified as a 5'-deoxy-5'-thionucleoside, which indicates that it is a derivative of deoxyribonucleosides where the ribose sugar is thio-substituted. It plays a crucial role in various metabolic pathways, particularly in the methionine salvage pathway, which is essential for cellular function across aerobic life forms .

MTA acts as a potent agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3) with varying affinities []. By binding to these receptors, MTA can mimic the effects of adenosine, a signaling molecule involved in various physiological processes like vasodilation, bronchodilation, and inhibition of neurotransmission []. Additionally, MTA accumulation in the tumor microenvironment due to MTAP deficiency has been shown to suppress the activity of natural killer (NK) cells, potentially impacting anti-tumor immunity [].

The primary reaction involving 5'-S-methyl-5'-thioadenosine is catalyzed by the enzyme S-methyl-5'-thioadenosine phosphorylase. This enzyme facilitates the reversible phosphorylation of 5'-S-methyl-5'-thioadenosine and phosphate to produce adenine and 5-methylthioribose-1-phosphate. This reaction is integral to the breakdown of 5'-S-methyl-5'-thioadenosine, allowing for the recycling of its components into other metabolic pathways .

In biological systems, 5'-S-methyl-5'-thioadenosine is involved in several key processes:

- Methionine Metabolism: It plays a significant role in the methionine salvage pathway, contributing to the recycling of methionine and supporting cellular methylation reactions.

- Polyamine Biosynthesis: The compound is produced during polyamine synthesis and acts as an inhibitory product in this pathway, influencing cell growth and differentiation .

- Gene Regulation: Research has shown that it can affect gene expression, cell proliferation, differentiation, and apoptosis. Elevated levels of this compound have been associated with certain metabolic disorders, including hypermethioninemia .

The synthesis of 5'-S-methyl-5'-thioadenosine primarily occurs from S-adenosylmethionine through enzymatic processes. The sulfonium group in S-adenosylmethionine can undergo cleavage to yield 5'-S-methyl-5'-thioadenosine. Additionally, it can be synthesized from S-adenosylmethioninamine and putrescine via the action of spermidine synthase .

5'-S-methyl-5'-thioadenosine has several applications in research and potential therapeutic contexts:

- Metabolic Studies: It serves as a model compound for studying methionine metabolism and polyamine biosynthesis.

- Biochemical Research: The compound is utilized in studies related to gene regulation and cellular signaling pathways.

- Potential Therapeutic Target: Due to its role in various metabolic disorders, it may serve as a target for therapeutic interventions aimed at correcting metabolic imbalances .

Research into the interactions of 5'-S-methyl-5'-thioadenosine has indicated that it may influence various biological processes through its metabolites. For instance, interactions with enzymes involved in nucleotide metabolism have been documented, particularly concerning its conversion to adenine and other metabolites. Furthermore, studies have suggested that elevated levels can lead to adverse effects such as methemoglobinemia when combined with certain substances like benzyl alcohol .

Several compounds share structural or functional similarities with 5'-S-methyl-5'-thioadenosine:

| Compound Name | Description | Unique Features |

|---|---|---|

| S-Adenosylmethionine | A key methyl donor in biological methylation reactions | Precursor to 5'-S-methyl-5'-thioadenosine |

| 5-Methylthioribose | A product of 5'-S-methyl-5'-thioadenosine metabolism | Plays a role in carbohydrate metabolism |

| Adenosine | A purine nucleoside involved in energy transfer | Central role in ATP synthesis |

| S-Methylcysteine | A sulfur-containing amino acid | Involved in cysteine metabolism |

Uniqueness: 5'-S-methyl-5'-thioadenosine is unique due to its specific role in both methionine salvage and polyamine biosynthesis pathways, distinguishing it from other nucleosides and sulfur-containing compounds. Its ability to influence gene expression and cell growth further highlights its biological significance .

Methylthioadenosine Phosphorylase Mechanism

Methylthioadenosine phosphorylase catalyzes the reversible phosphorylation of 5'-S-methyl-5'-thioadenosine to adenine and 5-methylthioribose-1-phosphate [1] [2]. This enzyme represents a critical component of the purine salvage and methionine recycling pathways, functioning through a sophisticated catalytic mechanism that has been elucidated through comprehensive kinetic isotope effect studies and computational modeling [3].

The catalytic mechanism proceeds via a two-step process involving the formation of an oxocarbenium-like transition state followed by nucleophilic attack by phosphate ion at the anomeric carbon [1]. Methylthioadenosine phosphorylase employs an SN1-like dissociative mechanism, where the N-glycosidic bond undergoes complete cleavage before nucleophile participation [3]. The transition state structure has been characterized as having zero bond order between the anomeric carbon and the departing adenine base, consistent with a primary kinetic isotope effect of 1.039 for 9-15N labeled substrates [3].

The active site architecture features Asp220 as the key catalytic residue, functioning as a general acid-base catalyst [1]. This residue is buried within the active site and exhibits a significantly modified pKa, allowing it to remain protonated in the enzyme ground state [1]. The phosphate nucleophile approaches the anomeric carbon to a distance of approximately 2.0 Å at the transition state, providing substantial stabilization of the developing carbocationic character [3].

Kinetic isotope effect measurements reveal distinctive mechanistic features of methylthioadenosine phosphorylase. The α-primary 1'-14C kinetic isotope effect of 1.031 indicates significant nucleophilic participation at the transition state, while the 4'-3H kinetic isotope effect of 1.047 suggests ionization of the 3'-hydroxyl group, leading to zwitterion formation at the transition state [3]. This zwitterionic character, with cationic character at the anomeric carbon and anionic character at the 3'-hydroxyl oxygen, represents a unique mechanistic feature distinguishing methylthioadenosine phosphorylase from related nucleoside phosphorylases [3].

The enzyme exhibits broad substrate specificity with 6-aminopurine nucleosides as preferred substrates [1] [2]. The 5'-methylthio substituent is accommodated within a hydrophobic pocket formed by Val233, Val236, Leu237, and Val279, establishing favorable hydrophobic interactions that contribute to substrate binding affinity [4]. Methylthioadenosine phosphorylase can also catalyze the slow hydrolysis of 5'-S-methyl-5'-thioadenosine in the absence of phosphate with a kcat of 5.1 × 10^-5 s^-1, demonstrating the enzyme's ability to reach the transition state through alternative pathways [5].

Structural Basis of Substrate Specificity in Methylthioadenosine Phosphorylase Isoforms

Methylthioadenosine phosphorylase exists as a homotrimeric enzyme with three identical subunits, each containing a single α/β domain with a central eight-stranded mixed β-sheet, a smaller five-stranded mixed β-sheet, and six α-helices [6]. The crystal structure determined at 1.7 Å resolution reveals active sites located near the subunit interfaces, facilitating cooperative interactions between adjacent monomers [6] [5].

The substrate binding pocket demonstrates remarkable specificity for the 5'-methylthio substituent through a constellation of hydrophobic residues. Unlike mammalian purine nucleoside phosphorylase, which accommodates a 5'-hydroxyl group through hydrogen bonding with His257, methylthioadenosine phosphorylase creates a distinct hydrophobic environment [4]. The 5'-methylthio group is surrounded by Val233, Val236, Leu237, and Val279, forming an optimized binding site that excludes water molecules and provides favorable entropic contributions to substrate binding [4].

Structural comparisons between different methylthioadenosine phosphorylase isoforms reveal conservation of key active site features while exhibiting variations in peripheral regions. The human enzyme shares overall structural similarity with bacterial and archaeal homologs, maintaining the trimeric architecture and core catalytic machinery [7]. However, species-specific differences in Km values reflect subtle variations in active site geometry and substrate binding affinity. Human methylthioadenosine phosphorylase exhibits a Km of 1.5 ± 0.2 μM for 5'-S-methyl-5'-thioadenosine, while Mycobacterium tuberculosis methylthioadenosine phosphorylase shows a higher Km of 9.1 μM, and the thermophilic Sulfolobus solfataricus enzyme displays a Km of 24 μM [7].

The active site undergoes significant conformational changes upon ligand binding, particularly involving a flexible loop region comprising residues 227 to 235 [5] [4]. In the apo-enzyme, this loop remains disordered and allows bulk solvent access to the active site. Upon binding of transition state analogs or substrate-phosphate complexes, the loop adopts an ordered conformation that effectively seals the active site from solvent [4]. This conformational change contributes to the distinctive thermodynamic signature of methylthioadenosine phosphorylase, where inhibitor binding is driven primarily by favorable entropy changes rather than enthalpy [5].

Intersubunit interactions play crucial roles in substrate specificity and catalytic efficiency. His137 from an adjacent subunit forms van der Waals contacts near the 5'-position of the ribose moiety and establishes hydrogen bonds with His65 [4]. Leu237, also contributed by a neighboring subunit, participates in forming the hydrophobic pocket that accommodates the 5'-methylthio group [4]. These intersubunit contacts undergo rearrangement upon inhibitor binding, contributing to the observed entropic driving force for tight-binding inhibitor complexes [4].

Kinetic Parameters and Transition State Analysis

Methylthioadenosine phosphorylase exhibits complex kinetic behavior characterized by multiple Km and Vmax values reflecting the enzyme's trimeric nature and potential cooperative effects. Steady-state kinetic analysis reveals Km values ranging from 1.5 to 1.7 μM for human methylthioadenosine phosphorylase under physiological conditions [5] [7]. The catalytic turnover number (kcat) varies significantly among different species and experimental conditions, with human enzyme exhibiting relatively modest turnover rates compared to related nucleoside phosphorylases [7].

Isothermal titration calorimetry studies have revealed the thermodynamic basis of substrate and inhibitor binding to methylthioadenosine phosphorylase. Phosphate binding occurs with a dissociation constant (Kd) of 17 μM and is characterized by favorable enthalpy (-13.1 kcal/mol) but unfavorable entropy (6.6 kcal/mol) [5]. This thermodynamic pattern suggests that phosphate binding induces ordering of the phosphate binding site while maintaining an open active site configuration [5].

The binding of 5'-S-methyl-5'-thioadenosine to apo-methylthioadenosine phosphorylase exhibits negative cooperativity, with the first binding site showing a Kd of 8 nM while subsequent sites display Kd values of 700 nM [5]. The tight binding at the first site is characterized by a large favorable entropic contribution (-10.1 kcal/mol) that dominates the overall binding free energy (-11.1 kcal/mol) [5]. This unusual thermodynamic signature suggests that 5'-S-methyl-5'-thioadenosine achieves partial transition state character when bound to the first site, even in the absence of phosphate [5].

Transition state analog inhibitors provide detailed insights into the catalytic mechanism and active site architecture. MT-ImmA binds to apo-methylthioadenosine phosphorylase with a Kd of 70 nM, while the more potent MT-DADMe-ImmA exhibits a Kd of 40 nM for the first two binding sites [5]. The formation of ternary complexes with phosphate and transition state analogs demonstrates remarkable thermodynamic cooperativity, where the presence of one ligand enhances the binding affinity of the other [5].

Differential scanning fluorimetry experiments reveal the extraordinary thermal stability of methylthioadenosine phosphorylase complexes. While apo-enzyme exhibits a melting temperature (Tm) of 67.1°C, binary or ternary complexes with transition state analogs show Tm values of 95.1 to 95.6°C, representing a ΔTm of approximately 28°C [5]. This remarkable stabilization reflects the optimization of active site interactions and supports the proposed mechanism of water exclusion and protein compaction upon inhibitor binding [5].

The pre-steady-state kinetic analysis of related methylthioadenosine nucleosidases provides additional insights into the catalytic mechanism. Rapid-quench experiments demonstrate that chemistry occurs rapidly at one active site (442 s^-1) while subsequent turnover is limited by product release (10.2 s^-1) [8]. This sequential mechanism suggests that the trimeric architecture of methylthioadenosine phosphorylase may involve similar cooperative effects where filling one active site influences the reactivity of neighboring sites [8].

Regulatory Effects of Cofactors and Inhibitors

Methylthioadenosine phosphorylase activity is subject to multiple regulatory mechanisms operating at transcriptional, post-translational, and metabolic levels. Transcriptional regulation occurs through CCAAT-binding factor (CBF) and nuclear factor-Y (NF-Y) binding to specific promoter elements [9]. The distal CCAAT motif located at positions -372 to -368 plays a major role in transcriptional activation, while a proximal CCAAT element at positions -165 to -161 provides additional regulatory control [9].

Post-translational regulation involves redox-mediated inactivation through the oxidation of specific cysteine residues. Cys136 and Cys223 undergo oxidation to sulfenic acid upon exposure to reactive oxygen species, resulting in reversible enzyme inactivation [10]. This redox regulation provides a mechanism for modulating methylthioadenosine phosphorylase activity during oxidative stress conditions and may participate in the broader regulation of the methionine salvage pathway [10].

Phosphate serves as an essential cofactor for methylthioadenosine phosphorylase catalysis, with cellular phosphate concentrations significantly exceeding the enzyme's Kd of 17 μM [5]. Under physiological conditions, methylthioadenosine phosphorylase exists predominantly as the enzyme-phosphate complex, ensuring optimal catalytic efficiency [5]. The phosphate nucleophile not only participates directly in the catalytic mechanism but also stabilizes the enzyme structure and enhances the binding affinity of transition state analogs [5].

Methylthioadenosine accumulation provides a direct feedback mechanism regulating methylthioadenosine phosphorylase function. In methylthioadenosine phosphorylase-deficient cells, 5'-S-methyl-5'-thioadenosine levels increase dramatically, leading to product inhibition of polyamine biosynthesis and altered cellular metabolism [11] [12]. This accumulation affects multiple cellular pathways, including protein arginine methylation, NFκB signaling, and matrix metalloproteinase expression [12].

Transition state analog inhibitors represent a unique class of methylthioadenosine phosphorylase regulators with potential therapeutic applications. Compounds such as MT-ImmA and MT-DADMe-ImmA achieve picomolar binding affinities and demonstrate MTA-cooperative binding to PRMT5, creating opportunities for selective targeting of methylthioadenosine phosphorylase-deficient cancer cells [13] [14]. These inhibitors work by mimicking the transition state structure and achieving binding affinities that are orders of magnitude higher than natural substrates [14].

The development of sulfur-free transition state analogs has expanded the repertoire of methylthioadenosine phosphorylase inhibitors while potentially improving pharmacological properties [14] [15]. These compounds maintain low nanomolar to picomolar dissociation constants while eliminating the sulfur atom that might adversely affect bioavailability [14]. The Km/Ki ratios for these inhibitors demonstrate their superior competitive advantage over natural substrates, with values ranging from 500 to 3000 depending on the specific analog and experimental conditions [14].

Cofactor binding dynamics influence both catalytic activity and inhibitor selectivity. The ordered binding mechanism where phosphate binding precedes nucleoside binding creates opportunities for allosteric regulation [16]. Metal ion cofactors, while not directly required for methylthioadenosine phosphorylase activity, can modulate enzyme stability and substrate binding affinity under specific conditions [10].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Dates

2: Parveen N, Cornell KA. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism. Mol Microbiol. 2011 Jan;79(1):7-20. doi: 10.1111/j.1365-2958.2010.07455.x. Epub 2010 Nov 18. Review. PubMed PMID: 21166890; PubMed Central PMCID: PMC3057356.

3: Albers E. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine. IUBMB Life. 2009 Dec;61(12):1132-42. doi: 10.1002/iub.278. Review. PubMed PMID: 19946895.

4: Avila MA, GarcÃa-Trevijano ER, Lu SC, Corrales FJ, Mato JM. Methylthioadenosine. Int J Biochem Cell Biol. 2004 Nov;36(11):2125-30. Review. PubMed PMID: 15313459.

5: Della Ragione F, Oliva A, Palumbo R, Russo GL, Zappia V. Enzyme deficiency and tumor suppressor genes: absence of 5'-deoxy-5'-methylthioadenosine phosphorylase in human tumors. Adv Exp Med Biol. 1993;348:31-43. Review. PubMed PMID: 8172020.

6: Della Ragione F, Oliva A, Fioretti M, Russo GL, Palumbo R, Zappia V. Physico-chemical and immunological properties of bovine liver 5'-deoxy-5'-methylthioadenosine phosphorylase. Adv Exp Med Biol. 1988;250:187-97. Review. PubMed PMID: 3151226.

7: Carson DA, Nobori T, Kajander EO, Carrera CJ, Kubota M, Yamanaka H. Methylthioadenosine (MeSAdo) phosphorylase deficiency in malignancy. Adv Exp Med Biol. 1988;250:179-85. Review. PubMed PMID: 3151225.

8: Zappia V, Della Ragione F, Pontoni G, Gragnaniello V, Cartenì-Farina M. Human 5'-deoxy-5'-methylthioadenosine phosphorylase: kinetic studies and catalytic mechanism. Adv Exp Med Biol. 1988;250:165-77. Review. PubMed PMID: 3151224.

9: Schlenk F. Methylthioadenosine. Adv Enzymol Relat Areas Mol Biol. 1983;54:195-265. Review. PubMed PMID: 6405586.

10: Williams-Ashman HG, Seidenfeld J, Galletti P. Trends in the biochemical pharmacology of 5'-deoxy-5'-methylthioadenosine. Biochem Pharmacol. 1982 Feb 1;31(3):277-88. Review. PubMed PMID: 6803807.